N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. This compound is known for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of an acid chloride with potassium thiocyanate, followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine . This one-pot, three-step procedure is efficient and yields the desired product with high purity. The reaction conditions often include the use of solvents like pyridine and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting the activity of enzymes like topoisomerases, which are essential for DNA replication and repair . This interaction can lead to the inhibition of cancer cell proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core and exhibit similar biological activities.
2-(4-Aminophenyl)benzimidazole: This compound is structurally similar and also shows significant pharmacological properties.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dioxine ring and carboxamide group further enhances its potential as a therapeutic agent. The molecular formula is C18H16N4O3, with a molecular weight of approximately 336.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzimidazole scaffold followed by the introduction of the dioxine and carboxamide functionalities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzimidazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCT116 (Colon Cancer) | 0.64 | |
Compound B | KMS-12 BM (Multiple Myeloma) | 0.64 | |
Compound C | SNU16 (Gastric Cancer) | 0.77 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it may inhibit key enzymes or pathways that are crucial for cell proliferation and survival.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various benzimidazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the substituents on the benzimidazole ring significantly influenced the biological activity of this compound. Substituents that enhanced electron density at specific positions were found to increase potency against cancer cells.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)19-13-7-5-12(6-8-13)17-20-14-3-1-2-4-15(14)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPTXCJDNMAPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.